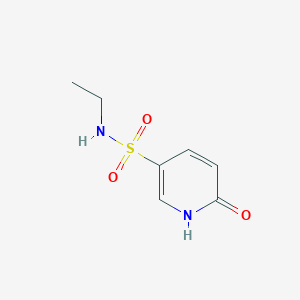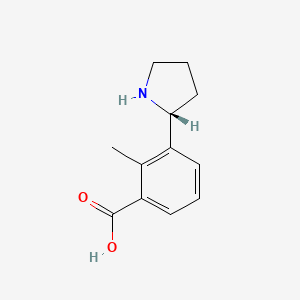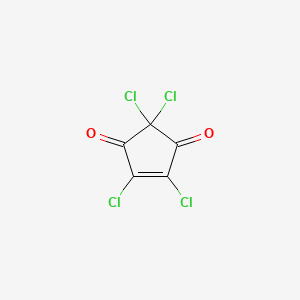![molecular formula C10H9ClN2O B12993510 4'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12993510.png)
4'-Chlorospiro[azetidine-3,3'-indolin]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chlorospiro[azetidine-3,3’-indolin]-2’-one is a spirocyclic compound that incorporates both azetidine and oxindole motifs. Spirocyclic scaffolds are highly valued in drug discovery due to their conformational rigidity, which enhances ligand-protein binding. This compound is particularly interesting due to its potential biological activities and synthetic challenges.
Méthodes De Préparation
The synthesis of 4’-Chlorospiro[azetidine-3,3’-indolin]-2’-one typically involves a formal [2 + 2] annulation reaction. One common method uses isatin-derived N-tert-butylsulfonyl ketimines with allenoates, facilitated by an organocatalytic strategy employing a bifunctional cinchona-type β-isocupridine-based catalyst . This method ensures asymmetric induction, leading to enantioenriched spiro compounds. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4’-Chlorospiro[azetidine-3,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Halogenation or other substitution reactions can be performed using reagents like N-bromosuccinimide or N-chlorosuccinimide, leading to halogenated derivatives.
Cycloaddition: The compound can participate in [2 + 2] cycloaddition reactions, forming various spirocyclic structures.
Applications De Recherche Scientifique
4’-Chlorospiro[azetidine-3,3’-indolin]-2’-one has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 4’-Chlorospiro[azetidine-3,3’-indolin]-2’-one involves its interaction with specific molecular targets. The spirocyclic structure enhances its binding affinity to proteins, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
4’-Chlorospiro[azetidine-3,3’-indolin]-2’-one can be compared with other spirocyclic compounds such as spirooxindoles and spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]. While these compounds share the spirocyclic core, 4’-Chlorospiro[azetidine-3,3’-indolin]-2’-one is unique due to the presence of the azetidine ring fused with the oxindole core . This unique structure imparts distinct biological activities and synthetic challenges.
Similar Compounds
- Spirooxindoles
- Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]
- Spiro[azetidine-3,3’-indoline]-2,4-diones
Propriétés
Formule moléculaire |
C10H9ClN2O |
|---|---|
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
4-chlorospiro[1H-indole-3,3'-azetidine]-2-one |
InChI |
InChI=1S/C10H9ClN2O/c11-6-2-1-3-7-8(6)10(4-12-5-10)9(14)13-7/h1-3,12H,4-5H2,(H,13,14) |
Clé InChI |
QGSRZQSQWAFCOH-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CN1)C3=C(C=CC=C3Cl)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B12993438.png)
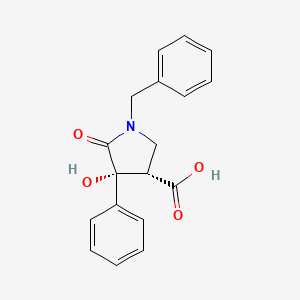

![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol](/img/structure/B12993455.png)


![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol](/img/structure/B12993470.png)
![5-(tert-Butyl) 6-methyl (S)-2-iodo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B12993472.png)
![3'-Cyclopropyl-1',1'-difluoro-spiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane]](/img/structure/B12993476.png)
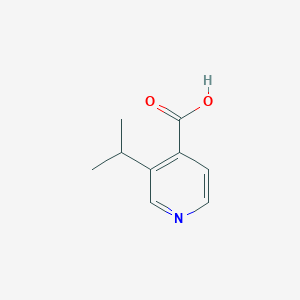
![8-Iodo-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12993492.png)
